![molecular formula C15H17N7O B6446559 4-methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640970-07-4](/img/structure/B6446559.png)
4-methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine” is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-ones . These compounds have been extensively studied in the biomedical field, leading to the discovery of vasopressin and fibrinogen receptor antagonists, selective positive allosteric glutamate receptors GluN2A and mGluR5 modulators, inhibitors of mycobacterium tuberculosis H37RV, inhibitors of lung cancer tumors A549 and H322b, inhibitors of catalytic activity of HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1 .
Synthesis Analysis
Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .
Physical And Chemical Properties Analysis
The IR spectrum of similar compounds shows signals at 1680, 1725 (C=O), and 3346 (NH) cm-1. The 1H NMR spectrum shows signals at 3.83 (3H, s, OCH3); 7.10 (1H, d, J = 2.0, H-3); 7.64 (1H, s, H-6); 7.98 (1H, d, J = 2.0, H-2); 11.81 (1H, br. s, NH). The 13C NMR spectrum shows signals at 52.3; 105.4; 112.8; 125.2; 133.7; 140.8; 155.3; 159.8 .
Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
The compound has been identified as a novel inhibitor of CDK2, a protein kinase that is a target for cancer treatment . CDK2 inhibition selectively targets tumor cells, and the compound has shown significant inhibitory activity against CDK2 .
Antitumor Activity
The compound has demonstrated superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It has shown IC50 values in the range of 45–97 nM and 6–99 nM, respectively .
Antimicrobial Activity
The pyrazolopyrimidine moiety, which is a part of the compound’s structure, is used in the design of many pharmaceutical compounds that have antimicrobial applications .
Antidiabetic Activity
Compounds with the pyrazolopyrimidine moiety have also been found to have antidiabetic applications .
Anti-Alzheimer’s Disease Activity
The pyrazolopyrimidine moiety is also used in the design of drugs for the treatment of Alzheimer’s disease .
Anti-Inflammatory Activity
Compounds with the pyrazolopyrimidine moiety have been found to have anti-inflammatory applications .
Antioxidant Activity
The pyrazolopyrimidine moiety is used in the design of compounds with antioxidant applications .
Synthetical Utility
Pyrazole derivatives, which include the compound , have valuable synthetical properties. They are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Mechanism of Action
Target of Action
The primary target of 4-methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway . This results in the inhibition of cell growth, particularly in cancer cells . The downstream effects of this include the induction of apoptosis within cells .
Pharmacokinetics
The compound’s significant inhibitory activity against cdk2 suggests it has sufficient bioavailability to interact with its target .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
properties
IUPAC Name |
4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O/c1-23-14-10-13(17-11-18-14)20-6-8-21(9-7-20)15-12-2-3-19-22(12)5-4-16-15/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDAYUJQGSSLBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.